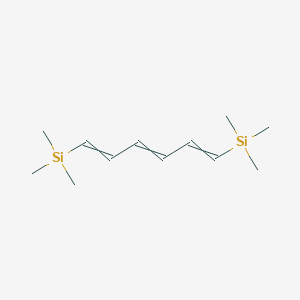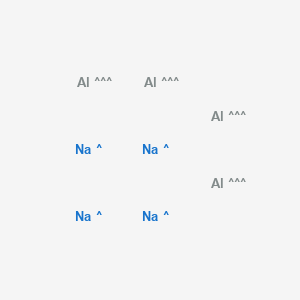
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains sulfur and phosphorus atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and phosphorus atoms in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Aplicaciones Científicas De Investigación
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functions, such as catalysts or stabilizers.
Mecanismo De Acción
The mechanism of action of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): This compound shares structural similarities but differs in its functional groups and applications.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Another similar compound with different chemical properties and uses.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has a similar core structure but distinct functional groups and reactivity.
Uniqueness
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to its heterocyclic structure containing both sulfur and phosphorus atoms. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of novel materials and as a potential therapeutic agent.
Propiedades
Número CAS |
151961-31-8 |
|---|---|
Fórmula molecular |
C10H18P2S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-1,2,4-thiadiphosphole |
InChI |
InChI=1S/C10H18P2S/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
Clave InChI |
KXFNBJDDFKODHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=PSC(=P1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



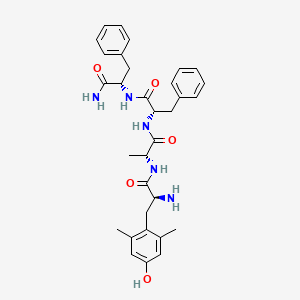
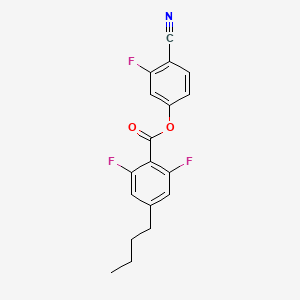
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
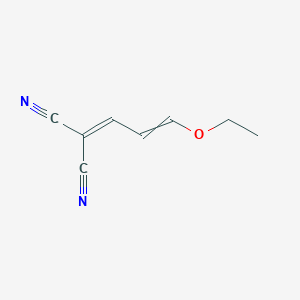
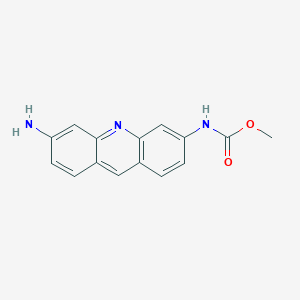

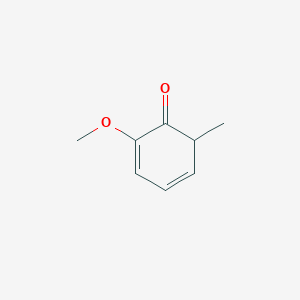


![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
